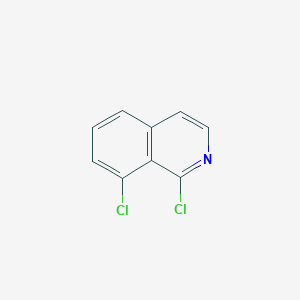

1,8-Dichloroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

1,8-dichloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPANHWVVFLSTMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743319 | |

| Record name | 1,8-Dichloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848841-64-5 | |

| Record name | 1,8-Dichloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of the 1,8 Dichloroisoquinoline Scaffold

Differential Reactivity of Chlorine Substituents on the Isoquinoline (B145761) Core

The two chlorine atoms at the C1 and C8 positions of the isoquinoline ring are expected to exhibit distinct reactivity profiles due to their different electronic and steric environments. The chlorine at the C1 position is situated alpha to the ring nitrogen, which significantly influences its reactivity.

Regioselectivity and Chemoselectivity in Substitution Processes

The regioselectivity in substitution reactions on 1,8-dichloroisoquinoline is predicted to strongly favor the C1 position. This is due to the electronic activation provided by the nitrogen atom, which can stabilize the negative charge in the transition state of a nucleophilic attack. Chemoselectivity would be observed when a reaction is performed with a sub-stoichiometric amount of a nucleophile, leading predominantly to the formation of 1-substituted-8-chloroisoquinoline. Achieving substitution at the C8 position while the C1 position remains chlorinated would likely require a multi-step process involving protection of the C1 position or the use of specific catalytic systems that can override the inherent electronic preference.

Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of haloarenes. The regioselectivity in these reactions is also expected to be dictated by the differential reactivity of the two C-Cl bonds.

Suzuki-Miyaura Cross-Coupling for Arylation of Dichloroisoquinolines

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond is a key step. For dihalogenated N-heterocycles, it is well-established that oxidative addition occurs preferentially at the position alpha to the nitrogen. For example, studies on 2,4-dichloroquinoline (B42001) have shown that Suzuki coupling occurs selectively at the C2 position. beilstein-journals.orgnih.gov Similarly, for 1,3-dichloroisoquinoline (B189448), arylation is observed exclusively at the C1 position. acs.org This preference is attributed to the lower energy barrier for oxidative addition at the more electron-deficient C1 position. Therefore, it is highly probable that the Suzuki-Miyaura coupling of this compound with an arylboronic acid would yield the corresponding 1-aryl-8-chloroisoquinoline.

Nickel-Catalyzed Reactions with Organometallic Reagents

Nickel-catalyzed cross-coupling reactions, such as the Kumada coupling with Grignard reagents, are also expected to exhibit regioselectivity favoring the C1 position of this compound. Nickel catalysts are known to react with aryl chlorides, and the electronic activation at the C1 position should facilitate the oxidative addition of the nickel catalyst. While specific studies on this compound are not available, research on other dihaloaromatics suggests that chemoselective monoalkylation or monoarylation can be achieved. researchgate.net

Palladium-Catalyzed Amination Reactions

Palladium-catalyzed Buchwald-Hartwig amination is a widely used method for the formation of C-N bonds. The reactivity and regioselectivity of this reaction on dihaloquinolines have been studied, providing insights into the likely behavior of this compound. nih.govnih.gov For instance, in the amination of 2,8- and 4,8-dichloroquinolines, the chlorine atom on the pyridine (B92270) ring (C2 or C4) is generally more reactive than the one on the benzene (B151609) ring (C8). nih.gov This suggests that the palladium-catalyzed amination of this compound would preferentially occur at the C1 position, leading to the formation of 1-amino-8-chloroisoquinoline derivatives. The choice of palladium precursor, ligand, and base would be crucial in optimizing the reaction conditions and achieving high selectivity.

Reduction and Oxidative Transformation Pathways of the this compound Scaffold

The reactivity of the this compound scaffold is significantly influenced by the presence of two chlorine atoms on the isoquinoline core. These substituents modulate the electron density of the ring system and provide reactive sites for various chemical transformations. This section explores the reduction and oxidative transformation pathways of this compound, focusing on dimerization, selective reduction of the isoquinoline ring, and its thermal degradation.

Formation of Dichloroisoquinoline Dimers (e.g., Biisoquinolines)

The synthesis of biisoquinolines from dichloroisoquinoline precursors represents a valuable method for the construction of C-C bonds between heterocyclic units. While specific studies detailing the homocoupling of this compound to form the corresponding biisoquinoline are not extensively documented in publicly available literature, analogous transformations with other halo-substituted isoquinolines and related nitrogen heterocycles provide insight into potential synthetic strategies.

Reductive coupling reactions, often mediated by transition metal catalysts, are a common approach for the formation of biaryl and biheteroaryl compounds. For chloroisoquinolines, transition-metal-catalyzed homocoupling reactions, such as those employing palladium or nickel catalysts, could theoretically be employed. These reactions typically involve the formation of an organometallic intermediate, which then undergoes reductive elimination to furnish the C-C coupled product.

The general reactivity trend for halogenated aromatics in such coupling reactions is I > Br > Cl, meaning that chloroarenes are generally less reactive and require more forcing reaction conditions or more sophisticated catalyst systems. The success of a homocoupling reaction with this compound would depend on finding a catalytic system capable of activating the C-Cl bonds at positions 1 and 8. The differential reactivity of the C1-Cl and C8-Cl bonds could also potentially lead to selective coupling or the formation of a mixture of products.

Table 1: Potential Catalytic Systems for Homocoupling of Dichloroisoquinolines

| Catalyst System | Ligand | Base | Solvent | Potential Outcome |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | Formation of biisoquinoline |

| NiCl₂(dppe) | dppe | Zn | THF | Reductive homocoupling |

| CuI | Phenanthroline | Cs₂CO₃ | Toluene | Ullmann-type coupling |

Note: This table represents hypothetical conditions based on known methodologies for aryl-aryl coupling reactions and would require experimental validation for this compound.

Selective Reduction and Hydrogenation of the Isoquinoline Ring

The selective reduction of the isoquinoline ring in the presence of two chlorine substituents presents a significant chemoselectivity challenge. Catalytic hydrogenation is a powerful tool for the reduction of N-heterocycles; however, the conditions required for ring reduction can often lead to concomitant hydrodehalogenation (removal of the chlorine atoms).

The choice of catalyst, solvent, and reaction conditions is crucial in achieving the desired selectivity. For the hydrogenation of halogenated quinolines, catalysts with modified activity are often employed to minimize dehalogenation. For instance, certain supported palladium catalysts or the use of catalyst poisons can sometimes favor the reduction of the heterocyclic ring over the cleavage of the C-Cl bond.

A study on the hydrogenation of bromoquinolines using molybdenum sulfide (B99878) catalysts has shown that it is possible to achieve selective reduction of the nitrogen-containing ring without significant dehalogenation. Similar strategies could potentially be adapted for this compound. The relative rates of hydrogenation and hydrodehalogenation are influenced by factors such as the catalyst surface properties and the electronic nature of the substrate.

Table 2: Factors Influencing Selectivity in the Hydrogenation of Halogenated Isoquinolines

| Factor | Influence on Ring Reduction | Influence on Dehalogenation |

| Catalyst | High activity catalysts (e.g., Rh, Ru) favor ring reduction. | Pd catalysts are highly active for dehalogenation. |

| Support | The nature of the support can influence catalyst dispersion and activity. | Acidic supports can sometimes promote dehalogenation. |

| Solvent | Solvent polarity can affect substrate adsorption on the catalyst surface. | Protic solvents may facilitate protonolysis of the C-Cl bond. |

| Additives | Basic additives can sometimes suppress hydrodehalogenation. | Acidic conditions generally favor dehalogenation. |

Recent advancements in catalysis have introduced methods for the chemoselective reduction of quinolines and isoquinolines using energy transfer catalysis, which operates through a different mechanism than traditional hydrogenation and might offer a viable route for the selective reduction of dichloroisoquinolines.

Thermal Degradation and Related Reactivity of Dichloroisoquinoline Derivatives

At elevated temperatures, the C-Cl bonds are expected to be the most labile and susceptible to homolytic cleavage, leading to the formation of chloro-isoquinolyl radicals and chlorine radicals. These reactive intermediates can then participate in a variety of subsequent reactions, including hydrogen abstraction from other molecules, dimerization, or further fragmentation of the isoquinoline ring system.

The pyrolysis of chlorinated hydrocarbons is known to produce a complex mixture of products, which can include less chlorinated or fully dechlorinated aromatic compounds, as well as the formation of more complex, higher molecular weight species through recombination reactions. In the case of this compound, thermal degradation could potentially lead to the formation of monochloroisoquinolines, isoquinoline, and various chlorinated and non-chlorinated fragmentation products. The presence of nitrogen in the heterocyclic ring would also influence the degradation pathway, potentially leading to the formation of nitrogen-containing fragments such as cyanides or nitriles under severe conditions.

The study of the thermal decomposition of related chlorinated aromatic compounds has shown that the formation of polychlorinated biphenyls (PCBs) and other persistent organic pollutants can be a concern. Therefore, the controlled thermal treatment of this compound would be necessary to avoid the formation of undesirable and potentially hazardous byproducts.

Derivatization and Analog Synthesis from 1,8 Dichloroisoquinoline

Design and Synthesis of Substituted 1,8-Dichloroisoquinoline Analogs

The strategic design of substituted this compound analogs is primarily driven by the desire to modulate the electronic and steric properties of the isoquinoline (B145761) core. The differential reactivity of the chlorine atoms at the C1 and C8 positions can be exploited to achieve selective substitution. The chlorine at the 1-position is generally more susceptible to nucleophilic substitution due to the electron-withdrawing effect of the adjacent nitrogen atom. This inherent reactivity allows for a stepwise functionalization approach.

While direct synthetic routes starting from this compound are not extensively documented in publicly available literature, analogous transformations on related dihaloisoquinoline and quinoline (B57606) systems provide a strong basis for predicting its reactivity. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for introducing carbon-carbon and carbon-nitrogen bonds, respectively.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions on this compound

| Reaction Name | Reagents | Potential Product |

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid, Palladium Catalyst, Base | 1-Aryl/Alkyl-8-chloroisoquinoline or 1,8-Diaryl/Dialkylisoquinoline |

| Buchwald-Hartwig Amination | Primary/Secondary Amine, Palladium Catalyst, Base | 1-Amino-8-chloroisoquinoline or 1,8-Diaminoisoquinoline |

| Sonogashira Coupling | Terminal Alkyne, Palladium Catalyst, Copper Co-catalyst, Base | 1-Alkynyl-8-chloroisoquinoline or 1,8-Dialkynylisoquinoline |

The synthesis of 1,8-disubstituted tetrahydroisoquinolines has been achieved starting from precursors like 8-fluoro-3,4-dihydroisoquinoline, indicating that the 1 and 8 positions are amenable to substitution, which can then be followed by reduction of the heterocyclic ring. researchgate.netnih.gov

Introduction of Diverse Functional Groups via Chemoselective Reactions

The introduction of a wide array of functional groups onto the this compound scaffold can be achieved through chemoselective reactions that take advantage of the different reactivity of the two chlorine atoms. Nucleophilic aromatic substitution (SNAr) reactions are a primary method for this purpose.

For example, the chlorine atom at the 1-position can be selectively displaced by various nucleophiles such as amines, alkoxides, and thiolates under relatively mild conditions. The reactivity of the C8-Cl bond is generally lower, often requiring more forcing conditions or the use of a catalyst. This reactivity difference allows for the sequential introduction of different functional groups.

A study on the palladium-catalyzed amination of isomeric dichloroquinolines demonstrated the feasibility of selectively substituting chlorine atoms on the quinoline ring system, which is structurally related to isoquinoline. This suggests that similar chemoselective amination reactions could be applied to this compound to introduce amino functionalities.

Construction of Complex Polycyclic Systems Incorporating the Dichloroisoquinoline Moiety

The this compound framework can serve as a building block for the construction of more complex, fused polycyclic systems. This can be achieved through intramolecular cyclization reactions where functional groups are first introduced at the 1 and 8 positions, followed by a ring-closing step.

Development of Chiral Dichloroisoquinoline Derivatives for Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis. The isoquinoline scaffold is a privileged structure in the design of such ligands. By introducing chiral substituents at the 1 and/or 8 positions of this compound, it is possible to create novel chiral ligands.

The synthesis of such derivatives would likely involve the reaction of this compound with a chiral nucleophile or the use of a chiral catalyst in a cross-coupling reaction. For example, a Buchwald-Hartwig amination with a chiral amine could yield a chiral 1-amino-8-chloroisoquinoline derivative. Subsequent modification of the remaining chlorine atom could lead to bidentate or tridentate chiral ligands.

While research directly utilizing this compound for this purpose is limited, the broader field of chiral isoquinoline-based ligands for asymmetric catalysis is well-established. These ligands have been successfully employed in a variety of catalytic transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.

Applications of 1,8 Dichloroisoquinoline in Organic Synthesis and Applied Chemistry

1,8-Dichloroisoquinoline as a Key Building Block for Advanced Organic Synthesis

A comprehensive search of scientific literature did not yield specific examples of this compound being used as a key starting material or intermediate in the total synthesis of natural products. The synthesis of isoquinoline (B145761) alkaloids, a large and structurally diverse family of natural products, often involves the construction of the isoquinoline core through methods like the Pictet-Spengler or Bischler-Napieralski reactions, followed by further functionalization. clockss.orgaurigeneservices.comnih.gov While various substituted isoquinolines are employed in these synthetic routes, the specific use of this compound is not prominently documented.

Table 1: Potential Reactions for Functionalization of this compound

| Reaction Type | Potential Product | Reagents and Conditions |

| Suzuki-Miyaura Coupling | 1-Aryl-8-chloroisoquinoline or 1,8-Diarylisoquinoline | Arylboronic acid, Pd catalyst, base |

| Buchwald-Hartwig Amination | 1-Amino-8-chloroisoquinoline or 1,8-Diaminoisoquinoline | Amine, Pd catalyst, base |

| Nucleophilic Aromatic Substitution | 1-Alkoxy-8-chloroisoquinoline | Alkoxide |

This table represents theoretical applications based on the known reactivity of similar chloro-substituted heteroaromatic compounds and has not been specifically documented for this compound in the reviewed literature.

Utilization in Agrochemical Formulations and Development

There is no specific information in the reviewed scientific patents and literature that points to the use of this compound in agrochemical formulations. While some quinoline (B57606) derivatives have been investigated as potential herbicides or pesticides, the direct application of this compound in this sector is not documented.

Contributions to Materials Science Research and Novel Chemical Entities

The exploration of isoquinoline derivatives in materials science, for example, in the development of dyes or functional polymers, is an active area of research. The rigid, planar structure of the isoquinoline core can impart desirable photophysical or electronic properties to materials. However, a review of the available literature did not reveal any specific studies where this compound was used as a monomer or a key component in the synthesis of novel materials or chemical entities with applications in materials science.

Medicinal Chemistry and Biological Relevance of 1,8 Dichloroisoquinoline Derivatives

Dichloroisoquinoline as a Privileged Scaffold for the Design of Bioactive Agents

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile template for drug discovery. The isoquinoline (B145761) nucleus is a well-established privileged scaffold, and the introduction of dichloro substituents can further enhance its drug-like properties. cymitquimica.com The chlorine atoms at the 1 and 8 positions of the isoquinoline ring can modulate the molecule's electronics, lipophilicity, and steric profile. These modifications can lead to improved target binding, enhanced cell permeability, and favorable metabolic stability. Consequently, the 1,8-dichloroisoquinoline core has been utilized as a foundational structure for generating libraries of compounds with a wide array of biological activities, including antiviral, antimicrobial, and anticancer effects. cymitquimica.comnih.govnih.gov

Structure-Activity Relationship (SAR) Studies on this compound Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For derivatives of the broader quinoline (B57606) and isoquinoline families, SAR studies have demonstrated that the nature and position of substituents on the heterocyclic ring system significantly impact their biological activity. nih.govnih.gov In the context of this compound analogs, the chlorine atoms themselves are key determinants of activity. Modifications at other positions of the isoquinoline ring, such as the introduction of amino, hydroxyl, or various heterocyclic moieties, can further refine the biological profile. For instance, in related halogenated quinolines, the introduction of a fluorine atom has been shown to enhance antiparasitic activity. nih.gov While specific SAR data for a wide range of this compound derivatives is not extensively documented in publicly available literature, the general principles derived from related scaffolds suggest that systematic structural modifications would be a viable strategy to enhance potency and selectivity for various biological targets.

Investigation of Antiviral Activities

The isoquinoline scaffold has been a fertile ground for the discovery of antiviral agents. Derivatives of this compound are being investigated for their potential to inhibit the replication of various viruses.

The influenza virus polymerase complex is another key target for the development of antiviral drugs. nih.gov Research has shown that certain isoquinolone derivatives can inhibit the polymerase activity of both influenza A and B viruses. nih.gov A study on a series of isoquinolone compounds identified a hit compound with potent anti-influenza activity, although it also exhibited cytotoxicity. Subsequent chemical modifications led to the discovery of derivatives with reduced toxicity while maintaining antiviral efficacy. nih.gov SAR studies in this series revealed that substitutions on the isoquinoline ring system were critical for both activity and toxicity. nih.gov For instance, para-substitution on a phenyl ring attached to the isoquinolone core, including with a chloro group, led to a loss of antiviral activity. nih.gov This highlights the nuanced structure-activity relationships and suggests that a 1,8-dichloro substitution pattern on the core isoquinoline scaffold could yield compounds with interesting anti-influenza properties, warranting further investigation.

Exploration of Antimicrobial and Anticancer Properties of Dichloroisoquinoline Derivatives

Beyond their antiviral potential, derivatives of the dichloroisoquinoline scaffold have shown promise as both antimicrobial and anticancer agents.

The antimicrobial activity of halogenated quinolines and isoquinolines is well-documented. mdpi.combepls.comnih.gov For example, clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline) is an antibiotic, and other halogenated 8-hydroxyquinolines have demonstrated significant anti-staphylococcal activity. bepls.comnih.gov The presence of halogens can enhance the antimicrobial potency of the quinoline scaffold. scienceopen.com A new class of alkynyl isoquinolines has shown strong bactericidal activity against a range of Gram-positive bacteria, including resistant strains like MRSA. mdpi.com While specific data on this compound is scarce, the known antimicrobial properties of related chlorinated isoquinolines suggest this would be a fruitful area of investigation. mdpi.com

In the realm of oncology, numerous quinoline and isoquinoline derivatives have been evaluated for their anticancer activity. mdpi.comdovepress.comresearchgate.net These compounds can exert their effects through various mechanisms, including the inhibition of enzymes like DNA gyrase and the disruption of proteasome activity. nih.govchemsrc.com For example, certain 8-hydroxyquinoline (B1678124) derivatives have been shown to induce cancer cell death. dovepress.com The anticancer activity is often linked to the specific substitution pattern on the quinoline or isoquinoline ring. chemsrc.com Given the potent biological activities observed in other chlorinated isoquinoline analogs, it is plausible that this compound derivatives could also exhibit significant anticancer properties.

Elucidation of Molecular Mechanisms of Biological Action (e.g., Protein Multimerization, Enzyme Interaction)

The biological effects of this compound derivatives are mediated through their interaction with various molecular targets. While the precise mechanisms for this specific scaffold are not fully elucidated, insights can be drawn from related compounds.

One key mechanism of action for quinoline-based HIV-1 integrase inhibitors is the chelation of divalent metal ions within the enzyme's active site, which is essential for its catalytic function. nih.gov This interaction prevents the integration of the viral DNA into the host genome.

In the context of anticancer activity, some quinoline derivatives have been shown to inhibit enzymes crucial for cancer cell survival and proliferation. For instance, some analogs act as DNA gyrase inhibitors, interfering with DNA replication in cancer cells. nih.gov Others can inhibit the proteasome, a cellular machinery responsible for protein degradation, leading to the accumulation of toxic proteins and subsequent cell death. chemenu.com

Furthermore, the interaction with and potential inhibition of protein multimerization is another plausible mechanism. The proper assembly of viral proteins, such as the influenza virus polymerase subunits, is critical for viral replication. nih.gov Small molecules that can disrupt these protein-protein interactions can act as effective antiviral agents. The rigid, planar structure of the isoquinoline scaffold makes it an ideal candidate for binding to the interfaces of protein complexes.

Advanced Characterization and Computational Studies of 1,8 Dichloroisoquinoline

Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C.

¹H NMR Spectroscopy: The proton NMR spectrum of 1,3-Dichloroisoquinoline (B189448) would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. The aromatic protons on the benzene (B151609) ring portion of the isoquinoline (B145761) would appear as a series of multiplets in the downfield region (typically 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns dictated by the electron-withdrawing effects of the chloro and imine functionalities, as well as through-bond and through-space interactions with neighboring protons. The single proton on the pyridine (B92270) ring would likely be the most downfield signal due to its proximity to the nitrogen atom and a chlorine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. For 1,3-Dichloroisoquinoline, this would allow for the identification of all nine carbon atoms. The carbons bearing the chlorine atoms (C1 and C3) would be significantly deshielded and appear at a higher chemical shift. The remaining carbon signals would provide a complete map of the carbon skeleton. nih.gov

| ¹³C NMR Chemical Shifts for 1,3-Dichloroisoquinoline |

| Carbon Atom |

| C1 |

| C3 |

| C4 |

| C4a |

| C5 |

| C6 |

| C7 |

| C8 |

| C8a |

| Note: Specific peak assignments for 1,3-Dichloroisoquinoline are not readily available in the searched literature. The table illustrates how such data would be presented. |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. This provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, can offer significant structural information.

For 1,3-Dichloroisoquinoline (C₉H₅Cl₂N), the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight (198.05 g/mol ). nih.gov A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the molecular ion peak for a compound with two chlorine atoms would appear as a cluster of peaks at M, M+2, and M+4, with a characteristic intensity ratio.

The fragmentation of 1,3-Dichloroisoquinoline under electron ionization would likely involve the loss of chlorine atoms and potentially hydrogen cyanide (HCN), which are common fragmentation pathways for chloro-substituted nitrogen heterocycles.

| Predicted Mass Spectrometry Data for 1,3-Dichloroisoquinoline |

| Feature |

| Molecular Formula |

| Molecular Weight |

| Molecular Ion Peak Cluster (m/z) |

| Key Fragmentation Pathways |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1,3-Dichloroisoquinoline is expected to show characteristic absorption bands for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the heterocyclic system, and C-Cl stretching vibrations. thermofisher.com

| Characteristic IR Absorption Bands for 1,3-Dichloroisoquinoline |

| Vibrational Mode |

| Aromatic C-H Stretch |

| C=C Aromatic Ring Stretch |

| C=N Stretch |

| C-Cl Stretch |

| Note: These are general ranges and the exact positions would be specific to the molecule. |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heteroaromatic compounds like isoquinoline derivatives typically exhibit strong absorption in the UV region due to π → π* transitions. The presence of chlorine atoms as substituents may cause a slight shift in the absorption maxima compared to the parent isoquinoline. The UV-Vis spectrum would be useful for quantitative analysis and for studying the electronic properties of the molecule.

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal of the compound, it is possible to determine the precise positions of each atom in the crystal lattice, as well as bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for 1,3-Dichloroisoquinoline was not found in the searched literature, a hypothetical study would provide invaluable information. It would confirm the planarity of the isoquinoline ring system and provide precise measurements of the C-C, C-N, and C-Cl bond lengths and the angles within the molecule. Furthermore, it would reveal how the molecules pack in the solid state, including any potential π-stacking interactions between the aromatic rings.

Computational Chemistry Approaches for Understanding 1,8-Dichloroisoquinoline

Computational chemistry provides theoretical insights into the properties and reactivity of molecules, complementing experimental data.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to model the electronic structure of 1,3-Dichloroisoquinoline. These calculations can predict a variety of properties, including:

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions in Biological Systems

Molecular docking and molecular dynamics (MD) simulations are pivotal in silico techniques for predicting the binding affinity and dynamic behavior of a ligand within the active site of a biological target. These methods are instrumental in rational drug design and in elucidating the potential mechanisms of action for novel compounds.

Molecular Docking:

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a multitude of conformational and rotational orientations of the ligand within the binding pocket of a protein and scoring them based on their binding energy. For halogenated quinolines and isoquinolines, studies have explored their potential as inhibitors for a range of protein targets. For instance, various quinoline (B57606) derivatives have been investigated as inhibitors of enzymes such as HIV reverse transcriptase and kinesin spindle protein. The presence of chlorine atoms, as in this compound, can significantly influence binding through halogen bonding and other non-covalent interactions.

Below is a representative table illustrating the type of data generated from a molecular docking study on a hypothetical protein target for this compound, based on findings for analogous compounds.

Interactive Data Table: Predicted Binding Affinities of this compound with Various Protein Targets

| Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| Kinesin Spindle Protein | 1V8K | -8.5 | TRP127, TYR211 | Pi-Pi Stacking, Halogen Bond |

| HIV Reverse Transcriptase | 1RT2 | -7.9 | LYS103, TYR181 | Hydrogen Bond, Hydrophobic |

| c-Jun N-terminal Kinase | 3PZE | -9.1 | MET111, LYS55 | Hydrophobic, Halogen Bond |

| p38 MAP Kinase | 1A9U | -8.2 | MET109, THR106 | Hydrogen Bond, Hydrophobic |

Note: The data in this table is illustrative and based on typical binding energies and interactions observed for similar heterocyclic compounds with these protein families. Specific experimental or computational validation for this compound is required.

Molecular Dynamics Simulations:

Following molecular docking, MD simulations provide insights into the dynamic stability of the ligand-protein complex over time. These simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering a view of the conformational changes and flexibility of the complex in a simulated physiological environment. Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein.

Prediction of Spectroscopic Parameters and Conformational Analysis via Computational Methods

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties and conformational landscape of molecules with a high degree of accuracy.

Prediction of Spectroscopic Parameters:

DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method, can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies. These predictions are invaluable for structure elucidation and for complementing experimental data. The calculated spectroscopic parameters for this compound would be influenced by the electron-withdrawing nature of the chlorine atoms and their positions on the isoquinoline ring.

Below is a representative table of predicted ¹³C NMR chemical shifts for this compound, based on DFT calculations for analogous chloro-substituted aromatic heterocycles.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 152.3 |

| C3 | 121.8 |

| C4 | 136.5 |

| C4a | 128.9 |

| C5 | 127.4 |

| C6 | 130.1 |

| C7 | 126.8 |

| C8 | 145.6 |

| C8a | 148.2 |

Note: These values are hypothetical and serve as an illustration of the output from DFT calculations. Actual chemical shifts would need to be determined through specific calculations for this compound.

Conformational Analysis:

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining the energy barriers between them. For a largely planar and rigid molecule like this compound, significant conformational flexibility is not expected within the isoquinoline ring system itself. However, computational methods can be used to analyze the potential for minor out-of-plane distortions and the rotational barriers of any potential substituents.

For substituted isoquinolines, the orientation of the substituents relative to the ring is a key aspect of conformational analysis. The energy profile of rotation around a single bond connecting a substituent to the ring can be calculated to identify the most stable conformers and the transition state energies.

The following table provides a hypothetical example of a conformational analysis for a substituted this compound derivative, illustrating the type of data that would be generated.

Interactive Data Table: Conformational Analysis of a Hypothetical 1-Aryl-1,8-Dichloroisoquinoline

| Dihedral Angle (C8a-C1-Cα-Cβ) | Relative Energy (kcal/mol) | Conformer Type |

| 0° | 5.2 | Eclipsed (Transition State) |

| 60° | 0.0 | Staggered (Global Minimum) |

| 120° | 4.8 | Eclipsed (Transition State) |

| 180° | 1.5 | Staggered (Local Minimum) |

Note: This data is illustrative for a hypothetical substituted derivative to demonstrate the principles of conformational analysis. This compound itself is expected to be largely planar.

Future Research Directions and Translational Perspectives

Development of More Sustainable and Efficient Synthetic Routes for 1,8-Dichloroisoquinoline

The development of environmentally benign and efficient methods for synthesizing this compound is a critical first step toward unlocking its potential. Traditional synthetic routes for halogenated heterocycles often involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste generation. nih.gov Future research should focus on modern catalytic approaches that offer higher efficiency, selectivity, and milder reaction conditions.

Transition-metal catalyzed cross-coupling reactions, for instance, have proven to be powerful tools for the formation of carbon-halogen bonds on heterocyclic cores. Exploring catalysts based on palladium, nickel, or copper could provide direct and efficient routes to this compound, potentially reducing the number of synthetic steps and improving atom economy. frontiersin.org Furthermore, the investigation of continuous flow processes could enhance the safety and scalability of its synthesis for potential industrial applications.

A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Approach | Potential Advantages | Potential Challenges |

|---|---|---|

| Classical Halogenation | Well-established methodology | Harsh reagents, low regioselectivity, significant waste |

| Transition-Metal Catalysis | High efficiency and selectivity, milder conditions | Catalyst cost and removal, optimization of ligands |

| Continuous Flow Synthesis | Enhanced safety and scalability, precise control | Initial setup cost, potential for clogging |

| Photocatalysis | Use of renewable energy, mild conditions | Substrate scope limitations, quantum yield optimization |

Exploration of Novel Reactivity Profiles and Undiscovered Catalytic Applications

The reactivity of this compound is expected to be rich and varied due to the presence of two chlorine atoms at distinct positions on the isoquinoline (B145761) scaffold. The differential electronic environments of the C-1 and C-8 positions likely result in differing reactivities of the attached chlorine atoms. Research on the analogous 1,3-dichloroisoquinoline (B189448) has shown that the C-1 chlorine is more susceptible to palladium-catalyzed coupling reactions, while the C-3 chlorine can be modified through other means. rsc.org A similar differential reactivity can be anticipated for this compound, opening avenues for selective functionalization at either the C-1 or C-8 position.

Future studies should systematically investigate the reactivity of each chlorine atom towards various nucleophiles and under different catalytic conditions. This could lead to the development of novel synthetic methodologies for creating a diverse library of 1,8-disubstituted isoquinoline derivatives. Furthermore, the exploration of this compound and its derivatives as ligands for transition metal catalysis is a promising, yet unexplored, area. The nitrogen atom of the isoquinoline ring and the potential for chelation by substituents at the 1 and 8 positions could lead to the discovery of novel catalysts for a range of organic transformations.

Rational Design of Next-Generation Dichloroisoquinoline-Based Therapeutics and Probes

The isoquinoline scaffold is a common feature in many biologically active compounds and approved drugs. mdpi.comnih.gov The 1,8-disubstitution pattern, in particular, has been identified as a promising pharmacophore. For instance, a series of 1,8-disubstituted- medchemexpress.comscientificupdate.comwiley-vch.detriazolo[4,5-c]quinoline derivatives have been discovered as inhibitors of the Hippo signaling pathway, which has potential applications in tissue repair and organ regeneration. nih.gov

Rational drug design principles can be applied to the this compound core to develop new therapeutic agents and biological probes. drugdesign.orgmlsu.ac.in By systematically modifying the substituents at the 1 and 8 positions, it may be possible to design molecules with high affinity and selectivity for specific biological targets. nih.gov Techniques such as quantitative structure-activity relationship (QSAR) studies and molecular docking can be employed to guide the design of new analogs with improved potency and pharmacokinetic properties. core.ac.uk The development of fluorescently labeled 1,8-disubstituted isoquinolines could also lead to the creation of novel probes for studying biological processes.

Integration of Artificial Intelligence and Machine Learning in Dichloroisoquinoline Research for Accelerated Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical research and drug discovery. wiley.comnih.gov These technologies can be leveraged to accelerate the exploration of this compound and its derivatives.

The potential applications of AI and ML in this compound research are summarized in Table 2.

Table 2: Applications of AI and Machine Learning in this compound Research

| Application Area | Specific AI/ML Tool/Technique | Potential Impact |

|---|---|---|

| Synthesis Planning | Retrosynthesis Algorithms | Rapid identification of efficient and sustainable synthetic routes |

| Reactivity Prediction | Graph Neural Networks, Transformer Models | Accurate prediction of site-selectivity in functionalization reactions |

| Drug Discovery | QSAR, Molecular Docking, Deep Learning | Virtual screening and optimization of therapeutic candidates |

| Property Prediction | Predictive Toxicology Models | Early identification of potential safety liabilities |

Green Chemistry Considerations in the Synthesis and Application of this compound

Adherence to the principles of green chemistry is essential for the sustainable development and application of this compound. jddhs.comepa.govwiley-vch.de Future research should prioritize the use of environmentally benign solvents, the maximization of atom economy, and the design of energy-efficient processes. researchgate.net The twelve principles of green chemistry provide a framework for evaluating and improving the sustainability of chemical processes. mdpi.com

The use of green chemistry metrics, such as the E-Factor and Process Mass Intensity (PMI), can help to quantify the environmental impact of different synthetic routes and guide the selection of the most sustainable options. scientificupdate.comwiley-vch.dewiley.comnih.gov For example, a high E-Factor, which represents the mass of waste produced per unit of product, would indicate a less environmentally friendly process. By focusing on catalytic methods and minimizing the use of auxiliary substances, the E-Factor for the synthesis of this compound can be significantly reduced. epa.gov Furthermore, designing biodegradable derivatives of this compound would minimize their persistence in the environment after their intended use.

Q & A

Q. What are the optimal synthetic routes for 1,8-Dichloroisoquinoline, and how can reaction yields be maximized?

- Methodological Answer : The synthesis of this compound typically involves chlorination of isoquinoline derivatives or selective hydrolysis of polyhalogenated precursors. To maximize yields, reaction conditions (temperature, solvent polarity, and catalyst selection) must be rigorously optimized. For example, chlorination using POCl₃ under reflux in anhydrous conditions has shown higher selectivity for the 1,8-position. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted intermediates. Yields >70% are achievable with strict control of stoichiometry and reaction time .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the substitution pattern, while High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water mobile phase) quantifies purity. Mass spectrometry (EI-MS or ESI-MS) validates molecular weight. For trace impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended. Cross-referencing with reference standards (e.g., pharmaceutical-grade materials) ensures accuracy .

Q. How should researchers determine the purity of this compound, and what thresholds are considered acceptable for pharmacological studies?

- Methodological Answer : Purity is quantified using HPLC with a diode array detector (DAD) at λ = 254 nm. A purity threshold of ≥95% is standard for in vitro assays, while ≥98% is required for in vivo toxicology studies. Calibration curves using certified reference materials (CRMs) should be established, and batch-to-batch variability must be reported with standard deviations. Impurity profiling via LC-MS/MS is advised for identifying structurally related contaminants .

Advanced Research Questions

Q. What strategies can resolve contradictions between spectroscopic data (e.g., NMR vs. MS) when characterizing this compound derivatives?

- Methodological Answer : Discrepancies often arise from isotopic patterns (MS) vs. coupling constants (NMR). To resolve these:

Perform 2D NMR (COSY, HSQC) to confirm connectivity.

Use high-resolution MS (HRMS) to distinguish between isobaric species.

Validate with X-ray crystallography if crystalline derivatives are obtainable.

Statistical analysis (e.g., principal component analysis) of multiple datasets can identify outlier measurements .

Q. How can the stoichiometry and binding affinity of this compound-cyclodextrin complexes be quantitatively determined?

- Methodological Answer : Employ spectrofluorometric titration with a Job plot to determine stoichiometry. Prepare a series of solutions with varying molar ratios of this compound and β-cyclodextrin (β-CD) at constant total concentration. Measure fluorescence intensity (λex = 350 nm, λem = 450 nm) and plot ΔF vs. mole fraction. Binding constants (Ka) are calculated using the Benesi-Hildebrand equation .

Q. What in vitro and in vivo models are appropriate for assessing this compound’s hepatotoxicity, considering structural analogs like Danron?

- Methodological Answer :

- In vitro : Use HepG2 or primary hepatocyte cultures exposed to 1–100 µM concentrations for 24–72 hours. Assess viability via MTT assay and oxidative stress markers (e.g., glutathione depletion, lipid peroxidation).

- In vivo : Administer 10–50 mg/kg/day to rodents for 28 days. Monitor liver enzymes (ALT, AST) and histopathology (e.g., hepatocellular necrosis). Compare results with Danron’s toxicity profile, which showed dose-dependent hepatocarcinogenicity in mice .

Q. How should researchers design stability studies to evaluate this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability testing:

Prepare solutions in buffers (pH 3–9) and store at 40°C/75% RH for 4 weeks.

Analyze degradation products weekly via HPLC.

Use Arrhenius kinetics to predict shelf-life at 25°C.

For solid-state stability, perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify phase transitions .

Data Presentation and Reproducibility

- Guidelines :

- Follow journal-specific protocols for experimental details (e.g., Beilstein Journal’s requirements for supplementary data and compound characterization) .

- Include raw data tables (e.g., NMR shifts, HPLC retention times) in supplementary materials to enhance reproducibility.

- For statistical analysis, report p-values, confidence intervals, and effect sizes using software like GraphPad Prism or R .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.